TAMRA maleimide, 5-isomer
Description
Contextualization as a Fluorescent Bioconjugation Reagent in Modern Biosciences
TAMRA (Tetramethylrhodamine) maleimide (B117702), 5-isomer is a highly effective fluorescent labeling dye. broadpharm.com It belongs to the rhodamine family of dyes and is specifically designed for bioconjugation, the process of chemically linking two molecules to form a single hybrid. broadpharm.comlumiprobe.com In the context of modern biosciences, this reagent is primarily used to attach a fluorescent tag to biomolecules, particularly proteins and peptides. aatbio.comaatbio.com
The key to its function lies in the maleimide group, which exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups found in the cysteine residues of proteins. aatbio.combiotium.com This specific and stable covalent bond formation allows researchers to precisely label their molecule of interest with the TAMRA fluorophore. broadpharm.com Once conjugated, the bright orange-red fluorescence of TAMRA enables the visualization and tracking of the labeled molecule within complex biological systems. interchim.fraatbio.com This capability is fundamental to a wide array of experimental techniques aimed at elucidating the function, localization, and interaction of biomolecules. ulab360.com
Significance of Isomeric Purity in Research Reproducibility and Application Specificity
TAMRA, like many fluorescent dyes, exists as a mixture of isomers, primarily the 5-isomer and the 6-isomer. lumiprobe.com While these isomers have nearly identical spectral properties, their structural differences can have significant consequences in sensitive biological experiments. lumiprobe.cominterchim.fr The use of an isomerically pure compound like 5-TAMRA maleimide is often preferred for applications where reproducibility is paramount. aatbio.cominterchim.fr
The seemingly minor positional difference between the 5- and 6-isomers can affect the biological properties of the resulting conjugate. aatbio.cominterchim.fr For instance, the precise location of the fluorescent tag on a protein can influence its folding, activity, and interaction with other molecules. Using a single, defined isomer ensures that all labeled molecules in a sample are homogenous, leading to more consistent and reliable experimental outcomes. This is particularly critical in quantitative studies and high-resolution imaging where even subtle variations can impact data interpretation. altabioscience.com For many routine applications, a mixture of isomers may be sufficient and more cost-effective, but for specialized research such as spectral studies, the use of a discrete isomer is considered essential. altabioscience.com
Overview of Key Research Domains Utilizing Thiol-Reactive Fluorophores
Thiol-reactive fluorophores, with TAMRA maleimide, 5-isomer being a prominent example, are foundational tools in a multitude of research areas. Their ability to selectively label cysteine residues makes them invaluable for studying proteins and peptides. researchgate.net
Key research domains include:
Protein Structure and Function: By labeling specific cysteine residues, researchers can monitor conformational changes, protein folding, and the dynamics of protein complexes. researchgate.net
Fluorescence Resonance Energy Transfer (FRET): TAMRA is often used as an acceptor fluorophore in FRET-based assays to measure molecular proximity and interactions. interchim.frulab360.com These assays are instrumental in studying protein-protein interactions, enzyme kinetics, and nucleic acid hybridization.
Cellular Imaging and Tracking: The intense fluorescence of TAMRA allows for the visualization of labeled proteins within living or fixed cells, providing insights into their subcellular localization and trafficking. mpg.de
Fluorescence Polarization (FP): FP assays utilize the change in the polarization of emitted light upon binding of a small fluorescently labeled molecule to a larger one. Thiol-reactive dyes are used to label the small molecule probe in these assays, which are commonly employed in drug screening and binding studies. thermofisher.com
Immunochemistry and Immunoassays: Labeled antibodies and other affinity reagents are used to detect and quantify specific targets in complex biological samples. ulab360.comresearchgate.net
Detailed Research Findings
Recent studies have continued to leverage the unique properties of TAMRA maleimide and other thiol-reactive probes. For example, research into creating uniquely reactive cysteine residues within proteins has utilized TAMRA maleimide derivatives to assess conjugation efficiency and stability, paving the way for novel antibody-drug conjugate assembly. nih.gov Furthermore, the development of biosensors often incorporates TAMRA due to its favorable photophysical properties. In one instance, a dimeric TAMRA-based probe was synthesized to be sensitive to reduction, showcasing its utility in monitoring redox processes within cellular environments. acs.orgnih.gov
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C31H28N4O6 | broadpharm.comlumiprobe.com |
| Molecular Weight | 552.58 g/mol | lumiprobe.com |
| Excitation Maximum | ~541 nm | broadpharm.comlumiprobe.com |
| Emission Maximum | ~567 nm | broadpharm.comlumiprobe.com |
| Extinction Coefficient | ~84,000 cm⁻¹M⁻¹ | broadpharm.comlumiprobe.com |
| Fluorescence Quantum Yield | ~0.1 | broadpharm.comlumiprobe.com |
| Reactive Group | Maleimide | broadpharm.com |
| Target Functional Group | Thiol (Sulfhydryl) | aatbio.combiotium.com |
| Solubility | Good in DMF, DMSO | broadpharm.comlumiprobe.com |
Properties
Molecular Formula |
C31H28N4O6 |
|---|---|
Molecular Weight |
552.59 |
IUPAC Name |
1-[2-({3',6'-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1,9'-xanthen]-5-yl}carbonylamino)ethyl]-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
InChI Key |
DAJTYOCTYAARHG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C2C(OC(C=C(N(C)C)C=C3)=C3C24C5=CC=C(C(NCCN6C(C=CC6=O)=O)=O)C=C5C(O4)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAMRA maleimide, 5-isomer |
Origin of Product |
United States |
Mechanistic Insights into Bioconjugation with Tamra Maleimide, 5 Isomer
Principles of Maleimide-Thiol Click Chemistry
The conjugation of TAMRA maleimide (B117702) to biological molecules is predominantly achieved through the maleimide-thiol reaction, a type of Michael addition. This reaction is classified as "click chemistry" due to its high efficiency, rapid kinetics, and specificity under mild, aqueous conditions, which are ideal for working with sensitive biological samples. axispharm.commdpi.comresearchgate.net
Covalent Adduct Formation with Biological Thiols
The core of the reaction involves the nucleophilic attack of a thiol group (R-SH), typically from a cysteine residue or a thiol-modified oligonucleotide, on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. cd-bioparticles.comlumiprobe.com This process, known as a Michael-type addition, results in the formation of a stable, covalent thioether bond. axispharm.comresearchgate.net The product of this addition is a thiosuccinimide derivative, which securely links the TAMRA fluorophore to the target biomolecule. axispharm.com
However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. ucl.ac.uk A subsequent, often desirable, reaction is the hydrolysis of the imide ring in the thiosuccinimide adduct. This hydrolysis opens the ring to form a succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction, thereby creating a more stable final conjugate. ucl.ac.uknih.gov
Reaction Kinetics and Efficiency in Aqueous Environments
The maleimide-thiol reaction is highly efficient and proceeds rapidly in aqueous environments at or near physiological pH. uu.nlthermofisher.com The reaction rate is significantly influenced by pH. The optimal pH range for this reaction is typically between 6.5 and 7.5. axispharm.commdpi.com Within this range, a sufficient concentration of the more nucleophilic thiolate anion (R-S⁻) is present to drive the reaction forward efficiently, while minimizing competing side reactions. mdpi.com
At pH levels above 7.5 or 8.0, the rate of maleimide hydrolysis increases, where the maleimide ring is opened, rendering it inactive towards thiols. uu.nlthermofisher.com Conversely, at acidic pH values below ~6.5, the concentration of the protonated, less reactive thiol group (R-SH) predominates, slowing the reaction rate considerably. cdnsciencepub.com Studies have shown that the reaction between L-cysteine and maleimide derivatives can be too fast to measure (complete in under two minutes) in neutral or slightly basic solutions, highlighting its efficiency. uu.nlcdnsciencepub.comresearchgate.net
| pH Range | Relative Reaction Rate | Primary Reacting Species | Competing Reactions |
|---|---|---|---|
| < 6.5 | Slow | Thiol (R-SH) | Minimal |
| 6.5 - 7.5 | Fast / Optimal | Thiolate (R-S⁻) | Minimal hydrolysis |
| > 7.5 | Fast | Thiolate (R-S⁻) | Significant maleimide hydrolysis; potential reaction with amines |
Selective Reactivity and Minimization of Off-Target Interactions
A key advantage of maleimide chemistry is its high selectivity for thiols over other nucleophilic functional groups found in biomolecules, such as the amine groups in lysine (B10760008) residues. axispharm.com
Specificity Towards Cysteine Residues in Proteins and Peptides
At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. axispharm.commdpi.com This remarkable selectivity is due to the lower pKa of the cysteine thiol group compared to the amino group of lysine, resulting in a higher concentration of the highly reactive thiolate nucleophile at this pH. mdpi.com This allows for the precise targeting of cysteine residues, which are often less abundant than lysine residues, enabling site-specific labeling of proteins. researchgate.net
However, this selectivity is pH-dependent. At higher pH values (e.g., pH > 8.5-9.0), the deprotonated, nucleophilic form of primary amines becomes more prevalent, increasing the likelihood of off-target reactions with lysine residues. researchgate.net Furthermore, when conjugating to an N-terminal cysteine, a side reaction known as thiazine (B8601807) rearrangement can occur, where the N-terminal amine attacks the newly formed thiosuccinimide ring. nih.govbachem.com This rearrangement is also promoted by basic conditions and can be minimized by performing the conjugation at a slightly acidic to neutral pH. bachem.compharmiweb.com
Influence of Isomeric Configuration on Conjugate Characteristics
Carboxytetramethylrhodamine (TAMRA) exists as two primary structural isomers, the 5-isomer and the 6-isomer, which differ in the substitution position of the carboxyl group on the bottom benzene (B151609) ring of the xanthene core. This carboxyl group is the attachment point for the maleimide functional group via a linker. While electronically similar, this positional difference can subtly influence the properties of the final bioconjugate. mobitec.com
Research comparing oligonucleotides labeled with 5-TAMRA and 6-TAMRA has shown that their fundamental absorption and emission spectra are nearly identical. researchgate.net However, the local environment created by the attachment can affect the fluorescent properties. For instance, the fluorescence quantum yield of both TAMRA isomers can be quenched by proximity to certain nucleobases, particularly guanine (B1146940) (dG). researchgate.net The precise positioning of the fluorophore relative to the biomolecule, dictated by the 5- or 6-isomer linkage, can alter these dye-biomolecule interactions. While often minor, these differences can be critical in sensitive applications like FRET, where donor-acceptor distance and orientation are paramount. interchim.fr Some sources suggest that the choice between the 5- and 6-isomer can affect the biological properties and reproducibility of the resulting conjugates in complex systems. mobitec.cominterchim.fr
| Property | 5-Isomer Conjugate | 6-Isomer Conjugate | Reference |
|---|---|---|---|
| Absorption/Emission Spectra | Similar to 6-isomer | Similar to 5-isomer | researchgate.net |
| Fluorescence Quantum Yield | Dependent on local environment (e.g., adjacent dG) | Dependent on local environment (e.g., adjacent dG) | researchgate.net |
| Application Preference | Often preferred for peptide/protein labeling | Often preferred for nucleotide labeling | interchim.fr |
| Potential for Biological Effect | Minor positional difference may affect biological properties | Minor positional difference may affect biological properties | mobitec.com |
Comparative Analysis of 5-Isomer versus 6-Isomer in Conjugation Resolution
Tetramethylrhodamine (TAMRA) derivatives are typically synthesized as a mixture of two structural isomers, the 5-isomer and the 6-isomer, which differ in the substitution pattern on the benzoic acid ring. thermofisher.com While these isomers exhibit nearly identical absorption and emission spectra, their separation is critical for high-resolution analytical applications. lumiprobe.comthermofisher.com The use of an isomeric mixture for conjugation results in a heterogeneous product, containing the target biomolecule labeled with either the 5-isomer or the 6-isomer. This heterogeneity can lead to peak doubling or band broadening in separation techniques like chromatography (e.g., HPLC) and electrophoresis, complicating data analysis and interpretation. thermofisher.com
For applications demanding high purity and well-defined molecular species, the use of an isomerically pure compound, such as TAMRA maleimide, 5-isomer, is essential. broadpharm.com The reaction of maleimide with a thiol group proceeds via a Michael addition, forming a stable thioether bond. axispharm.com However, this reaction creates a new chiral center at the succinimide (B58015) ring, resulting in two diastereomers. researchgate.net While this adds a layer of complexity, starting with a single isomer of the dye ensures that the resulting heterogeneity is limited to these two diastereomers, rather than being compounded by the presence of two different structural isomers of the fluorophore itself.
Synthesizing isomerically pure TAMRA has historically been challenging, often requiring complex purification procedures. thermofisher.com However, methods have been developed for the scalable synthesis of individual 5- and 6-carboxytetramethylrhodamines, which can then be converted to their respective maleimide derivatives. lumiprobe.comresearchgate.net This availability of pure isomers allows researchers to produce more uniform conjugates.
Table 1: Comparison of TAMRA Maleimide Isomers for Bioconjugation
| Feature | 5-Isomer | 6-Isomer | Isomeric Mixture (5- and 6-) |
| Spectral Properties | Nearly identical to 6-isomer. thermofisher.cominterchim.fr | Nearly identical to 5-isomer. thermofisher.cominterchim.fr | Combined spectrum of both isomers. |
| Reactivity | Reacts with thiols via Michael addition. axispharm.comnih.gov | Reacts with thiols via Michael addition. thermofisher.com | Both isomers react with thiols. lifetein.comchemrxiv.org |
| Conjugate Purity | Forms a single structural conjugate (with two diastereomers). | Forms a single structural conjugate (with two diastereomers). | Forms a mixture of two structural isomers, each with two diastereomers. |
| Analytical Resolution | Provides sharper, single peaks in HPLC/electrophoresis. thermofisher.com | Provides sharper, single peaks in HPLC/electrophoresis. thermofisher.com | Can cause peak doubling or smearing. thermofisher.com |
| Application Suitability | Preferred for applications requiring high homogeneity and reproducibility. interchim.fr | Preferred for applications requiring high homogeneity and reproducibility. interchim.fr | Suitable for applications where heterogeneity is not a major concern. |
Implications for Homogeneous Conjugate Preparation
The goal in many bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and specific protein probes, is to produce a homogeneous product with a well-defined drug-to-antibody ratio (DAR) or dye-to-protein ratio. axispharm.com The use of a single, pure isomer like this compound is a critical step toward achieving this homogeneity. broadpharm.com
The primary advantage of using an isomerically pure starting material is the simplification of the final product mixture. This simplifies downstream characterization and ensures greater lot-to-lot consistency and reproducibility, which is paramount for quantitative assays and therapeutic applications. interchim.fr By eliminating the variability introduced by isomeric mixtures, researchers can have greater confidence that the observed functional effects are due to the intended modification rather than artifacts of a heterogeneous population of conjugates.
Role of Linker Chemistry in Conjugate Design
Hydrophilic Spacer Incorporation (e.g., PEGylation) for Enhanced Conjugate Properties
Fluorescent dyes like TAMRA are often hydrophobic, which can lead to aggregation and precipitation when conjugated to proteins, especially at high labeling densities. interchim.fr Incorporating hydrophilic spacers, most commonly polyethylene (B3416737) glycol (PEG), into the linker design is a widely adopted strategy to counteract this issue. thermofisher.comlifetein.com
PEGylation, the covalent attachment of PEG chains, offers several advantages:
Improved Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the dye-conjugate, reducing the risk of aggregation. thermofisher.comaxispharm.com This is particularly important for maintaining the stability of labeled proteins in aqueous buffers during experiments and for long-term storage. thermofisher.com
Reduced Non-Specific Binding: The flexible, neutral PEG chain can create a "shield" around the fluorophore, minimizing non-specific interactions with other proteins or surfaces. interchim.fr
Enhanced Stability and Biocompatibility: PEGylation can protect the attached biomolecule from proteolytic degradation and reduce its immunogenicity. lifetein.com
Commercially available TAMRA derivatives often include PEG spacers of varying lengths (e.g., PEG2, PEG3, PEG4) to provide these benefits. lumiprobe.combiochempeg.com The incorporation of a PEG spacer can make the labeling process more efficient by allowing the reaction to be performed in aqueous solutions with minimal organic co-solvent, which is gentler on the target biomolecule. thermofisher.cominterchim.fr
Impact of Spacer Length on Steric Hindrance and Biological Interaction
The length of the spacer arm between the fluorophore and the biomolecule is a critical design parameter that can modulate steric hindrance and influence biological activity. thermofisher.comthermofisher.com A spacer that is too short may cause the bulky TAMRA molecule to interfere with the natural conformation or binding interactions of the labeled protein. Conversely, an appropriately chosen spacer can position the dye away from functionally important domains, preserving the biological activity of the conjugate. researchgate.net
Studies have shown that coupling efficiency and conjugate function can be highly dependent on spacer length. For instance, in the development of immunoliposomes, longer and more polar spacers resulted in higher coupling efficiencies when conjugating antibodies to liposome (B1194612) surfaces. researchgate.net One study directly compared the properties of TAMRA-maleimide fluorophores with different spacer lengths (C0, C2, and C5, representing zero, two, and five carbon atoms) for creating a fluorescent immunosensor (Quenchbody). nih.gov The results demonstrated that the length of the spacer significantly affected the fluorescence response of the sensor in the presence of its target antigen. nih.gov The TAMRA-C5-maleimide, with the longest spacer, yielded the highest fluorescence response, suggesting that the increased distance and flexibility allowed for a more optimal interaction between the dye and the quenching residues on the antibody upon antigen binding. nih.govnih.gov
The optimal spacer length is application-dependent and often requires empirical testing. It represents a trade-off between minimizing steric hindrance and avoiding potential issues like increased non-specific binding that can sometimes be associated with very long linkers. thermofisher.com
Table 2: Effect of Spacer Length on TAMRA-Maleimide Conjugate Properties
| Spacer Length | Example | Key Findings/Implications | Reference(s) |
| Short (e.g., C0, C2) | TAMRA-C0-maleimide, TAMRA-C2-maleimide | May lead to lower fluorescence response in certain sensor applications due to steric constraints. Can result in lower coupling efficiencies in some systems. | researchgate.netnih.gov |
| Intermediate (e.g., C5) | TAMRA-C5-maleimide | Shown to provide the highest fluorescence response in an anti-DCA Quenchbody, indicating optimal positioning of the dye. | nih.gov |
| Long (e.g., PEG, long alkyl chains) | PEGylated TAMRA-maleimide | Generally improves solubility and reduces aggregation. Can significantly increase coupling efficiency, especially for large structures like liposomes. Minimizes steric hindrance, preserving protein function. | thermofisher.comlifetein.comresearchgate.net |
Photophysical Principles Governing Tamra Maleimide, 5 Isomer in Research Applications
Fluorescence Characteristics and Their Influence on Experimental Design
The fluorescence of a molecule like TAMRA involves the absorption of light at a specific wavelength, which excites the molecule to a higher energy state, followed by the emission of light at a longer wavelength as it returns to its ground state. The specific wavelengths of absorption (excitation) and emission, along with the efficiency of this process, are key characteristics that influence its suitability for various applications.
The excitation and emission spectra of TAMRA maleimide (B117702), 5-isomer conjugates are key to their application. The peak excitation wavelength is the wavelength of light that the fluorophore most efficiently absorbs, while the peak emission wavelength is the peak of the fluorescence spectrum it emits. For TAMRA, these peaks are in the green-yellow and orange-red regions of the visible spectrum, respectively.
The precise excitation and emission maxima of TAMRA conjugates can be influenced by the local environment, including the solvent and the nature of the biomolecule to which it is attached. interchim.fr For instance, conjugation to proteins or oligonucleotides can cause shifts in the spectral profiles. interchim.frresearchgate.net Generally, the excitation maximum for 5-TAMRA is reported in the range of 540 nm to 552 nm, and the emission maximum is in the range of 565 nm to 580 nm. researchgate.netd-nb.infoaatbio.combiotium.com This makes it well-suited for excitation by common laser lines, such as the 532 nm or 561 nm laser. acs.orgscispace.com The difference between the excitation and emission peaks, known as the Stokes shift, is large enough to allow for effective separation of the emitted fluorescence from the excitation light using optical filters.
Interactive Data Table: Spectral Properties of 5-TAMRA Maleimide
| Property | Wavelength Range (nm) | Common Laser Line (nm) |
| Excitation Maximum | 540 - 552 | 532, 561 |
| Emission Maximum | 565 - 580 | N/A |
The perceived brightness of a fluorophore is a critical parameter in fluorescence microscopy and other detection methods. It is determined by two intrinsic properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).
The molar extinction coefficient is a measure of how strongly the fluorophore absorbs light at a given wavelength. A higher extinction coefficient means the molecule has a greater probability of absorbing a photon, which is the first step in the fluorescence process. For 5-TAMRA, the molar extinction coefficient is typically high, reported in the range of 84,000 to 95,000 M⁻¹cm⁻¹. researchgate.netd-nb.info
The fluorescence quantum yield represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of 5-TAMRA is reported to be approximately 0.1, meaning that for every ten photons absorbed, one is emitted as fluorescence. researchgate.netd-nb.info
Interactive Data Table: Brightness Parameters of 5-TAMRA
| Parameter | Typical Value | Unit |
| Molar Extinction Coefficient (ε) | 84,000 - 95,000 | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.1 | N/A |
Photostability and Photobleaching Mitigation Strategies in Labeled Systems
A significant challenge in fluorescence imaging is photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. altabioscience.com This leads to a loss of fluorescent signal and can limit the duration of imaging experiments. Rhodamine dyes like TAMRA are known to be reasonably photostable, more so than fluorescein-based dyes, but are still susceptible to photobleaching under intense or prolonged illumination. mdpi.comthermofisher.com
The primary mechanism of photobleaching for many organic dyes, including TAMRA, is photooxidation. acs.org When the excited fluorophore transitions to its triplet state, it can interact with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). researchgate.netrsc.orgmdpi.com These reactive species can then attack the chemical structure of the TAMRA molecule, leading to its permanent degradation and loss of fluorescence. The specific degradation pathways can be complex, often involving the oxidative cleavage of the xanthene ring structure that forms the core of the rhodamine dye. acs.orgresearchgate.net The conformational stability provided by the biomolecule to which the dye is conjugated can also influence its photostability. nih.gov
Light Intensity: Higher intensity excitation light increases the rate at which fluorophores are excited, thereby increasing the rate of both fluorescence emission and photobleaching. Minimizing light exposure and using the lowest possible laser power is a primary strategy to mitigate photobleaching.
Oxygen Concentration: As molecular oxygen is a key mediator of photooxidation, reducing its availability can enhance photostability. This can be achieved by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or commercially available antifade mounting media that contain ROS scavengers. lumiprobe.com
Temperature and pH: The fluorescence of TAMRA is generally stable over a wide pH range, a notable advantage over dyes like fluorescein (B123965) which are pH-sensitive. altabioscience.commdpi.com However, extreme temperatures can affect the stability and fluorescence properties of the dye and the labeled biomolecule. researchgate.net
Local Chemical Environment: The specific chemical environment surrounding the dye, including the presence of certain metal ions or salts in the buffer, can impact fluorescence stability. researchgate.netrsc.org For example, the presence of certain cations can sometimes reduce dye aggregation and quenching, which indirectly affects the observed signal stability. rsc.org
Intramolecular and Intermolecular Quenching Phenomena
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms and can be either a challenge to be overcome or a useful tool for designing biosensors. Quenching can be broadly categorized as intramolecular (occurring within the same molecule) or intermolecular (occurring between separate molecules).
Intramolecular quenching is often observed when multiple TAMRA molecules are labeled in close proximity on the same biomolecule, such as a protein or an oligonucleotide. altabioscience.com This can lead to the formation of non-fluorescent ground-state dimers through a process called static quenching. scispace.comrsc.orgwindows.net In this arrangement, the hydrophobic dye molecules stack together, altering their electronic properties and preventing fluorescence. scispace.com This self-quenching is a critical consideration when determining the optimal degree of labeling for a bioconjugate, as over-labeling can lead to a decrease, rather than an increase, in the total fluorescence signal.
Intermolecular quenching occurs when the fluorophore interacts with another molecule in its environment. A significant quenching mechanism for TAMRA is photoinduced electron transfer (PET) . jst.go.jpnih.govresearchgate.net This process is particularly efficient when TAMRA is conjugated to DNA or RNA, as it can be strongly quenched by nearby guanosine (B1672433) residues. nih.govresearchgate.net In this scenario, upon excitation, an electron is transferred from the guanine (B1146940) base to the excited TAMRA molecule, causing it to return to the ground state without emitting a photon. researchgate.net This specific interaction has been harnessed to develop "quencher-free" probes for nucleic acid detection, where the fluorescence of TAMRA is modulated by its proximity to guanine upon hybridization. nih.gov
TAMRA also serves as a classic acceptor dye in Förster Resonance Energy Transfer (FRET) experiments. interchim.frbiosearchtech.com In FRET, an excited donor fluorophore (like fluorescein, FAM) non-radiatively transfers its energy to a nearby acceptor molecule (like TAMRA), quenching the donor's fluorescence and potentially causing the acceptor to fluoresce. biosearchtech.com This intermolecular quenching mechanism is highly distance-dependent and is widely used as a "spectroscopic ruler" to measure conformational changes and binding events in biomolecules.
Self-Quenching in High Labeling Density Conjugates
When multiple TAMRA molecules are conjugated to a single biomolecule in close proximity, a phenomenon known as self-quenching can occur, leading to a significant reduction in the expected fluorescence signal. This process is primarily driven by the formation of non-fluorescent ground-state dimers or aggregates. nih.govbiorxiv.org The hydrophobic nature of TAMRA dyes contributes to these dye-dye interactions. thermofisher.com
The mechanism involves the close approach of two TAMRA moieties, which facilitates the formation of a complex that efficiently dissipates the excitation energy through non-radiative pathways, thus quenching fluorescence. nih.govbiorxiv.org Studies have determined that TMR is almost completely quenched when the average distance between the dyes is less than approximately 12 Å. biorxiv.org This distance-dependent self-quenching has been leveraged as a "molecular ruler" to probe very small-scale conformational changes in proteins. biorxiv.org
A characteristic spectroscopic signature of TAMRA self-quenching is a change in the absorption spectrum. The formation of dimers is often associated with a hypsochromic (blue) shift in the absorption peak. biorxiv.org For instance, a TAMRA disulfide dimer exhibited a 34 nm blue shift in its absorption spectrum and a dramatic fluorescence quenching of over 93%. nih.gov Similarly, when TAMRA is conjugated to proteins at a high density, the absorption spectrum can split into two distinct peaks, another indicator of strong intermolecular interactions. thermofisher.com Researchers have noted that signal reduction can become apparent in TAMRA-labeled oligonucleotides at concentrations above 0.5 µM due to self-quenching. rsc.org
Table 1: Characteristics of TAMRA Self-Quenching This interactive table summarizes the key features and consequences of TAMRA self-quenching.
| Parameter | Description | Reference |
|---|---|---|
| Mechanism | Formation of non-fluorescent ground-state dimers or aggregates upon close proximity. | nih.govbiorxiv.org |
| Effective Distance | Significant quenching occurs when dye-dye distance is less than ~12 Å. | biorxiv.org |
| Fluorescence Impact | Can lead to >93% reduction in fluorescence intensity. | nih.gov |
| Spectroscopic Shift | A hypsochromic (blue) shift in the absorption spectrum is often observed. | biorxiv.orgnih.gov |
| Concentration Effect | Signal reduction observed in labeled oligonucleotides at concentrations >0.5 µM. | rsc.org |
External Quenching by Biological Milieu Components
The fluorescence of TAMRA maleimide conjugates can also be diminished by external quenching agents present in the complex biological environment. This quenching can occur through various mechanisms, including photoinduced electron transfer (PET) and collisional quenching. rsc.org Identifying potential quenchers within the experimental system is critical for accurate data interpretation.
Several common biological molecules and ions have been identified as effective quenchers of TAMRA fluorescence:
Tryptophan: The amino acid tryptophan is an effective collisional quencher of TAMRA. elifesciences.org This is particularly relevant when studying proteins, as tryptophan residues, especially those in transmembrane domains, can interact with and quench the fluorescence of nearby TAMRA labels. elifesciences.orgnih.gov
Guanine: In the context of nucleic acid labeling, the nucleobase guanine is a known quencher of many fluorophores, including rhodamines. rsc.org The quenching mechanism is believed to be photoinduced electron transfer from the guanine base to the excited fluorophore. rsc.orgelifesciences.org
Histidine: The amino acid histidine has also been shown to act as a quencher of TAMRA fluorescence. elifesciences.org
Iodide: The anionic iodide ion (I-) is a potent quencher of TAMRA in solution. elifesciences.org
Beyond naturally occurring biomolecules, certain synthetic materials can also act as powerful quenchers. For example, polydopamine nanospheres have been demonstrated to be "superquenchers" capable of quenching up to 97% of TAMRA's fluorescence through energy or electron transfer mechanisms. rsc.org
Table 2: Common External Quenchers for TAMRA This interactive table lists molecules and ions known to quench TAMRA fluorescence.
| Quencher | Type | Context of Interaction | Reference |
|---|---|---|---|
| Tryptophan | Amino Acid | Protein studies, especially transmembrane proteins. | elifesciences.orgnih.gov |
| Guanine | Nucleobase | Nucleic acid labeling and hybridization assays. | rsc.org |
| Histidine | Amino Acid | Protein studies. | elifesciences.org |
| Iodide (I-) | Anion | Solution-based assays. | elifesciences.org |
| Polydopamine | Synthetic Nanomaterial | In vitro sensing platforms. | rsc.org |
pH Sensitivity of TAMRA Fluorophore in Cellular Contexts
The fluorescence of TAMRA is not constant across all pH values, a crucial consideration for experiments conducted within the variable pH environments of cellular compartments. The rhodamine backbone of TAMRA is responsible for its pH sensitivity. lifetein.com
Impact of pH Variations on Fluorescence Intensity and Stability
The fluorescence intensity of TAMRA is known to be sensitive to changes in pH, particularly in alkaline conditions. lifetein.com As the pH increases above 8.0, the zwitterionic form of the dye's structure is thought to shift, which leads to a reduction in its fluorescence quantum yield and thus diminished intensity. lifetein.com This effect has been observed experimentally, where the fluorescence of TAMRA-labeled double-stranded DNA was shown to decrease as the pH was increased. rsc.org
However, the response to pH can be complex and dependent on the specific molecular context. In some assay configurations, the fluorescence of TAMRA-aptamer conjugates was found to improve when the pH was raised from 6.0 to an optimal level of 7.5, after which the signal slightly decreased. mdpi.com In another study, TAMRA conjugated to gold nanoparticles paradoxically showed a five-fold increase in fluorescence as the pH was raised from 6 to 10, a behavior attributed to a unique pH-dependent modulation of dye dimerization on the nanoparticle surface. nih.gov In contrast, many dye-labeled oligonucleotides show generally stable fluorescence in the pH range of 6.5 to 7.8. nih.gov These findings underscore the importance of characterizing the pH profile of each specific TAMRA conjugate in its relevant buffer system.
Methodological Adjustments for pH-Dependent Environments
Given the influence of pH on TAMRA's fluorescence, several methodological adjustments can be implemented to ensure data accuracy and reproducibility.
The most direct approach is to maintain a constant and controlled pH throughout the experiment. This is typically achieved by using robust, pH-stabilized buffers, with HEPES being a commonly recommended choice for maintaining neutral conditions. lifetein.comnih.gov
Before conducting quantitative experiments, it is best practice to characterize the pH-dependence of the specific TAMRA-biomolecule conjugate being studied. This involves measuring the fluorescence intensity across a range of pH values relevant to the experiment (e.g., pH 5.0 to 9.0). nih.govnih.gov This characterization allows for the selection of a pH at which fluorescence is both optimal and stable, or enables the application of correction factors if experiments must be performed across different pH environments. For example, one study systematically tested buffers from pH 6.0 to 7.5 to identify the optimal pH for their fluorescence recovery assay. mdpi.com By understanding and controlling for pH, researchers can mitigate potential artifacts and confidently interpret fluorescence data from TAMRA maleimide, 5-isomer.
Methodological Frameworks for Conjugate Preparation and Characterization
Purification and Analytical Characterization of TAMRA Maleimide (B117702), 5-Isomer Conjugates
After the conjugation reaction, it is crucial to remove any unreacted dye and other reagents to obtain a pure conjugate. nih.gov
Purification Methods:
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the larger labeled biomolecule from the smaller, unreacted dye molecules.
Dialysis: This technique is suitable for removing small molecules like unreacted dye from large protein conjugates.
High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can provide high-resolution purification of the conjugate.
Affinity Chromatography: If the biomolecule has a specific binding partner (e.g., an antibody or a tagged protein), affinity chromatography can be used for purification.
Analytical Characterization:
Once purified, the conjugate must be characterized to determine the degree of labeling and to confirm its integrity.
UV-Visible Spectroscopy: The concentration of the biomolecule and the dye can be determined by measuring the absorbance at their respective maxima (e.g., 280 nm for proteins and ~555 nm for TAMRA). The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can then be calculated using the Beer-Lambert law.
Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, which confirms the covalent attachment of the dye and can also provide information on the number of attached dye molecules.
Fluorimetry: The fluorescence properties of the conjugate, such as its excitation and emission spectra and quantum yield, can be measured to ensure the functionality of the attached fluorophore.
Electrophoresis: SDS-PAGE can be used to visualize the labeled protein and to assess its purity. The fluorescently labeled protein can be detected directly in the gel using a fluorescence imager.
Chromatographic Separation Techniques (e.g., HPLC for Isomer Resolution)
Chromatographic methods are indispensable for the purification of 5-TAMRA maleimide conjugates from unreacted dye, unconjugated biomolecules, and other reaction byproducts. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for this purpose. americanpeptidesociety.orghplc.eu
RP-HPLC separates molecules based on their hydrophobicity. americanpeptidesociety.org The stationary phase is typically a hydrophobic matrix, such as silica (B1680970) modified with C18 alkyl chains, while the mobile phase is a mixture of an aqueous solvent and a polar organic solvent, like acetonitrile (B52724) (ACN). americanpeptidesociety.orghplc.eu A gradient of increasing organic solvent concentration is used to elute the components, with more hydrophobic molecules being retained on the column longer. nih.gov In the context of 5-TAMRA maleimide conjugates, the highly hydrophobic dye moiety significantly increases the hydrophobicity of the labeled biomolecule, allowing for its separation from the less hydrophobic, unlabeled biomolecule. Similarly, the free, unreacted 5-TAMRA maleimide dye is also separated from the conjugate. nih.gov
This technique is also critical for ensuring isomeric purity. The parent compound, carboxytetramethylrhodamine (TAMRA), exists as two structural isomers, the 5- and 6-isomers. lumiprobe.com While they have nearly identical spectral properties, their distinct substitution patterns can affect the biological properties of the resulting conjugates. aatbio.com For applications where reproducibility is paramount, the use of a purified single isomer like 5-TAMRA maleimide is preferred. aatbio.com RP-HPLC is a powerful tool capable of resolving such closely related isomers and their conjugates, ensuring the homogeneity of the final product. rsc.orgnih.gov
Below is a representative data table outlining typical parameters for the purification of TAMRA-labeled molecules using preparative RP-HPLC.
| Parameter | Description | Example Value/Condition |
| Instrument | Preparative HPLC System | Shimadzu with auto-injector, pump, UV-Vis detector, and fraction collector rsc.org |
| Column | Reversed-Phase C18 | Sunfire C18 (150 mm × 19 mm, 5 µm particle size) rsc.org |
| Mobile Phase A | Aqueous Solvent | Water with 0.05% Trifluoroacetic Acid (TFA) rsc.org |
| Mobile Phase B | Organic Solvent | Acetonitrile (ACN) with 0.05% TFA rsc.org |
| Flow Rate | Volumetric flow of mobile phase | 17 mL/min rsc.org |
| Gradient | Elution Program | 5% to 95% Mobile Phase B over 40 minutes rsc.org |
| Detection | Wavelength for monitoring | 550 nm (for TAMRA derivatives) rsc.org |
Beyond RP-HPLC, Size Exclusion Chromatography (SEC) can also be employed, particularly for large biomolecules like polymers or proteins, to efficiently separate the high-molecular-weight conjugate from the low-molecular-weight free dye. nih.gov
Spectroscopic Validation of Conjugation Efficiency and Dye-to-Biomolecule Ratio
UV-Visible spectroscopy is a fundamental technique for quantifying the extent of labeling, often expressed as the Degree of Labeling (DOL) or Dye-to-Biomolecule Ratio. This method relies on the Beer-Lambert law and the distinct absorbance profiles of the biomolecule (e.g., protein) and the 5-TAMRA dye.
The calculation requires measuring the absorbance of the purified conjugate at two key wavelengths: ~280 nm, the absorbance maximum for proteins containing tryptophan and tyrosine residues, and the absorbance maximum for the 5-TAMRA dye, which is approximately 541-555 nm. lumiprobe.comeurogentec.com A critical parameter in this calculation is the molar extinction coefficient (ε) of the dye at its absorbance maximum. eurogentec.com Another important value is the Correction Factor (CF₂₈₀), which accounts for the dye's contribution to the absorbance at 280 nm. lumiprobe.comrndsystems.com
The Degree of Labeling (DOL) can be calculated using the following formulas:
Concentration of the Dye (M):
[Dye] = A_max / ε_dye
Where A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength and ε_dye is the molar extinction coefficient of the dye at that wavelength.
Concentration of the Biomolecule (M):
[Biomolecule] = (A₂₈₀ - (A_max × CF₂₈₀)) / ε_biomolecule
Where A₂₈₀ is the absorbance of the conjugate at 280 nm, CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε_biomolecule is the molar extinction coefficient of the biomolecule at 280 nm.
Degree of Labeling (DOL):
DOL = [Dye] / [Biomolecule]
For many protein applications, a DOL between 2 and 4 moles of dye per mole of protein is considered effective labeling. eurogentec.com
The table below summarizes the essential spectroscopic data for 5-TAMRA relevant to these calculations.
| Parameter | Symbol | Typical Value |
| Maximum Absorption Wavelength | λabs | 541 - 546 nm lumiprobe.comrndsystems.comrndsystems.com |
| Maximum Emission Wavelength | λem | 567 - 580 nm rndsystems.comrndsystems.com |
| Molar Extinction Coefficient | ε | 84,000 - 95,000 M⁻¹cm⁻¹ lumiprobe.comrndsystems.comrndsystems.comaatbio.com |
| Correction Factor at 280 nm | CF₂₈₀ | 0.17 - 0.32 lumiprobe.comrndsystems.comrndsystems.com |
| Fluorescence Quantum Yield | Φ | ~0.1 lumiprobe.comrndsystems.comrndsystems.com |
It is important to note that the absorption spectrum of the TAMRA dye may shift slightly upon conjugation to a biomolecule, a factor that should be considered for precise DOL determination. researchgate.net
Electrophoretic Mobility Shift Assays for Conjugate Confirmation
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a powerful qualitative technique used to confirm the successful conjugation of 5-TAMRA maleimide to a biomolecule, particularly nucleic acids and proteins. nih.govthermofisher.com The assay is based on the principle that a biomolecule-dye conjugate will migrate through a non-denaturing gel matrix at a different rate than the unconjugated biomolecule. thermofisher.comlicorbio.com
The use of a fluorescent tag like 5-TAMRA offers a significant advantage over traditional methods like radiolabeling, as it allows for direct visualization of the bands on the gel using a fluorescence imager, eliminating the need for autoradiography or hazardous materials. licorbio.comnih.gov The presence of a fluorescent band at a position of higher apparent molecular weight (retarded mobility) compared to the unconjugated control is strong evidence of a successful conjugation reaction. nih.gov
The table below outlines the typical setup and expected results for an EMSA experiment designed to confirm conjugation.
| Component | Purpose | Expected Observation |
| Lane 1: Unconjugated Biomolecule | Negative Control | A single band at a position corresponding to the native biomolecule's mobility. May not be visible unless stained separately. |
| Lane 2: 5-TAMRA Conjugate | Test Sample | A fluorescent band that is "shifted" to a higher position (slower migration) compared to the unconjugated biomolecule. thermofisher.com |
| Lane 3: Free 5-TAMRA Maleimide | Dye Control | A fast-migrating fluorescent band near the bottom of the gel (dye front). |
| Gel Type | Separation Matrix | Native (non-denaturing) polyacrylamide or agarose (B213101) gel. nih.govlicorbio.com |
| Detection Method | Visualization | Fluorescence imaging system with appropriate excitation/emission filters for TAMRA. nih.gov |
This assay provides a clear, visual confirmation that the fluorescent dye has been successfully attached to the target biomolecule.
Advanced Applications of Tamra Maleimide, 5 Isomer in Life Sciences Research
Nucleic Acid Research
Applications in Hybridization Assays and DNA Sequencing Methodologies
The specific and stable fluorescence of TAMRA maleimide (B117702), 5-isomer, makes it a valuable tool for labeling oligonucleotides used in hybridization assays and DNA sequencing.
In hybridization assays, TAMRA-labeled probes are used to detect and quantify specific DNA or RNA sequences. One of the most powerful applications is in Fluorescence in situ Hybridization (FISH), a technique used to visualize the location of specific DNA sequences on chromosomes or RNA molecules within a cell nih.govsigmaaldrich.com. By labeling a DNA probe that is complementary to the target sequence, researchers can pinpoint the location of genes or monitor gene expression patterns directly within the cellular environment thermofisher.com.
Another significant application is in Förster Resonance Energy Transfer (FRET)-based assays mdpi.com. TAMRA frequently serves as an acceptor fluorophore or a quencher in FRET probes. A common FRET pair is 6-carboxyfluorescein (B556484) (6-FAM) as the donor and TAMRA as the acceptor genelink.com. In these probes, the donor and acceptor are positioned on an oligonucleotide. When the probe is in a specific conformation (e.g., a hairpin loop in a molecular beacon or intact in a TaqMan probe), the two dyes are in close proximity, and the fluorescence of the donor (6-FAM) is quenched by TAMRA. Upon hybridization to a target nucleic acid, the probe undergoes a conformational change that separates the donor and acceptor, leading to an increase in the donor's fluorescence, which can be measured to quantify the target sequence genelink.comnih.gov.
TAMRA-labeled oligonucleotides also function as primers in DNA sequencing, particularly in the automated Sanger sequencing method genelink.comsigmaaldrich.com. In this technique, DNA fragments of varying lengths are generated, each terminated by a specific fluorescently-labeled dideoxynucleotide (ddNTP) or initiated from a fluorescently-labeled primer. As these fragments are separated by size using capillary electrophoresis, a laser excites the TAMRA dye, and the emitted fluorescence is detected. The sequence of the DNA is then determined by the order of the fluorescent signals nih.gov.
| Technique | Role of 5-TAMRA | Application | Key Finding |
| Fluorescence in situ Hybridization (FISH) | Fluorescent label for DNA/RNA probes | Visualizing specific nucleic acid sequences in cells/tissues | Determines location and expression levels of genes. nih.govthermofisher.com |
| FRET-Based Assays (e.g., Molecular Beacons, TaqMan) | Acceptor/Quencher | Quantifying specific DNA/RNA sequences in real-time PCR | Enables sensitive and specific quantification of nucleic acids. genelink.comnih.gov |
| Sanger DNA Sequencing | Fluorescent label for primers or ddNTPs | Determining the nucleotide sequence of a DNA fragment | Generates fluorescently-labeled fragments for sequence analysis. genelink.comsigmaaldrich.com |
Structural Elucidation of Nucleic Acid-Protein Complexes
Understanding the structure and dynamics of complexes formed between nucleic acids and proteins is fundamental to cell biology. TAMRA maleimide, 5-isomer, facilitates these studies by enabling site-specific labeling of protein components for analysis with advanced biophysical techniques, most notably FRET nih.gov.
FRET measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. Because the efficiency of this energy transfer is exquisitely sensitive to the distance between the dyes (typically in the 1-10 nm range), it can be used as a "molecular ruler" to measure intramolecular or intermolecular distances mdpi.com. For studying a protein-nucleic acid complex, a protein can be site-specifically labeled with TAMRA maleimide at a cysteine residue (the acceptor), while the nucleic acid is labeled with a suitable donor fluorophore (like 6-FAM) genelink.com.
By measuring the FRET efficiency between the labeled protein and nucleic acid, researchers can:
Confirm Binding: A significant FRET signal upon mixing the two components indicates that they are binding and bringing the dyes into close proximity.
Map Structural Conformations: By labeling different sites on the protein and/or nucleic acid, a network of distance restraints can be generated to model the three-dimensional architecture of the complex.
Monitor Conformational Changes: Dynamic processes, such as the conformational changes a protein undergoes upon binding to RNA, can be observed in real-time by monitoring changes in the FRET signal. Single-molecule FRET (smFRET) is particularly powerful for observing these dynamics, as it can reveal transient intermediate states and the conformational heterogeneity within a population of molecules mdpi.com. This approach has been used to study the dynamics of complex molecular machines like the spliceosome and ribosome mdpi.com.
Cellular and Subcellular Imaging
The covalent attachment of this compound, to proteins of interest allows for their visualization and tracking within the complex environment of living and fixed cells. Its bright and stable fluorescence is compatible with a range of advanced microscopy techniques.
Confocal Microscopy for High-Resolution Cellular Structure Analysis
Confocal microscopy is a cornerstone of biological imaging that provides high-resolution, optically sectioned images of fluorescently labeled specimens, effectively removing out-of-focus light to generate sharp images nih.gov. The photophysical properties of TAMRA—namely its high fluorescence quantum yield and resistance to photobleaching—make it an ideal fluorophore for this technique.
Proteins labeled with this compound, can be imaged with high clarity and contrast using confocal microscopy. This allows for the precise localization of proteins to specific organelles or subcellular structures. For example, researchers have used confocal imaging to visualize TAMRA-labeled cytoskeletal proteins like vimentin (B1176767) and tubulin, or proteins targeted to specific compartments like the endoplasmic reticulum or the nucleus nih.govresearchgate.net. The ability to distinguish these structures in sharp detail is critical for understanding cellular organization and function.
Super-Resolution Microscopy (e.g., dSTORM, STED) for Nanoscale Imaging
While confocal microscopy is powerful, its resolution is limited by the diffraction of light to approximately 200-250 nm. Super-resolution microscopy techniques bypass this limit, enabling visualization of cellular structures at the nanoscale nih.govnih.gov. Rhodamine dyes, including TAMRA, are well-suited for several of these methods.
Stimulated Emission Depletion (STED) Microscopy: STED achieves super-resolution by using a second, donut-shaped laser beam to "switch off" fluorescence at the periphery of the excitation spot, thereby narrowing the area from which a signal is detected. This allows for resolutions down to ~50 nm nih.govnih.gov. Rhodamines are among the best-performing dyes for STED because they can be efficiently de-excited by commonly used STED lasers (e.g., 775 nm) nih.govleica-microsystems.com. Researchers have successfully used photoactivatable TAMRA derivatives to acquire STED images of cytoskeletal filaments in cells nih.gov.
Direct Stochastic Optical Reconstruction Microscopy (dSTORM): dSTORM is a single-molecule localization microscopy (SMLM) technique that achieves near-molecular resolution (~20 nm) wiley.com. It relies on stochastically switching individual fluorophores between a fluorescent "on" state and a non-fluorescent "dark" state. By imaging just a sparse subset of molecules in each frame and precisely localizing their positions, a composite super-resolution image is constructed over thousands of frames nih.gov. Many standard organic fluorophores, including TAMRA, can be induced to photoswitch in this manner through the use of specific imaging buffers, making dSTORM a widely accessible super-resolution method wiley.comoni.bio.
| Microscopy Technique | Typical Resolution | Principle | Role/Suitability of 5-TAMRA |
| Confocal | ~250 nm | A pinhole rejects out-of-focus light, allowing optical sectioning. | Bright and photostable fluorescence provides high-contrast images of labeled structures. nih.gov |
| STED | ~50 nm | A depletion laser de-excites fluorophores at the periphery of the focal spot. | Can be efficiently "switched off" by common depletion lasers, enabling sharper resolution. nih.gov |
| dSTORM | ~20 nm | Stochastically activates and localizes single molecules over time to reconstruct an image. | Can be induced to photoswitch (blink) in specific buffers, a requirement for the technique. wiley.com |
Intracellular Trafficking and Localization Studies of Labeled Biomolecules
By labeling a specific protein with this compound, its journey through the cell can be followed over time. These studies are crucial for understanding processes like protein synthesis and transport, endocytosis, and signal transduction.
Live-cell imaging allows researchers to track the dynamic movement of TAMRA-labeled proteins between different cellular compartments. For example, the internalization of a labeled cell-surface receptor via endocytosis can be visualized as the fluorescent signal moves from the plasma membrane into endosomes and lysosomes within the cell.
Furthermore, advanced techniques like Single Particle Tracking (SPT) and Single Molecule Localization Microscopy (SMLM) can be applied to TAMRA-labeled proteins to study their mobility and distribution with high precision rsc.org. SPT follows the trajectory of individual protein molecules, providing quantitative data on their diffusion rates and modes of motion (e.g., free diffusion vs. confined movement). Live-cell SMLM can visualize the distribution of labeled proteins over time with nanometer accuracy, revealing how proteins cluster or disperse in specific membrane domains in response to cellular signals rsc.orgbiorxiv.org. These single-molecule approaches provide a level of detail that is inaccessible with conventional microscopy, offering profound insights into the mechanisms that govern protein function in living cells.
Flow Cytometry and Cell-Based Assays
TAMRA (Tetramethylrhodamine) maleimide, 5-isomer, is a thiol-reactive fluorescent dye that covalently attaches to cysteine residues in proteins. Its bright orange fluorescence, with excitation and emission maxima around 546 nm and 580 nm respectively, makes it a valuable tool in various cell-based assays, particularly in flow cytometry. tocris.comvectorlabs.com
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. When coupled with fluorescent labeling, it allows for the quantification of specific cell types and the analysis of protein expression levels.
This compound, can be used to label cell surface proteins, enabling the identification and quantification of specific cell populations. eurogentec.com For example, by conjugating 5-TAMRA maleimide to an antibody or a specific ligand that binds to a cell surface receptor, researchers can quantify the number of cells expressing that receptor within a mixed population. The intensity of the TAMRA fluorescence can also provide a semi-quantitative measure of the protein expression level on a per-cell basis. This is particularly useful for distinguishing between cell subsets with varying levels of a particular marker.
One application involves the analysis of cell-surface epidermal growth factor receptor (EGFR) expression. In a study comparing cell lines with high, medium, and low EGFR expression, a TAMRA-labeled DARPin (Designed Ankyrin Repeat Protein) specifically targeting EGFR showed a corresponding high, medium, and low mean fluorescence intensity (MFI) when analyzed by flow cytometry. researchgate.net
Table 1: Representative Data from Flow Cytometry Analysis of EGFR Expression using a TAMRA-labeled DARPin researchgate.net
| Cell Line | EGFR Expression Level | Mean Fluorescence Intensity (MFI) with D5-TAMRA |
| MDA-MB-468 | High | 18968 |
| MDA-MB-231 | Medium | 1630 |
| MCF-7 | Low | 471 |
This interactive table allows for the comparison of MFI values across different cell lines, demonstrating the quantitative capability of TAMRA-based flow cytometry.
Membrane transporters, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, play a crucial role in cellular homeostasis and drug resistance by actively pumping substrates out of the cell. emerypharma.commdpi.comnih.gov The activity of these efflux pumps can be assessed using fluorescent substrates.
TAMRA and its derivatives can serve as substrates for certain multidrug resistance (MDR) pumps, like P-glycoprotein (P-gp/ABCB1). bmglabtech.comnih.gov In cells overexpressing such pumps, the intracellular accumulation of the fluorescent dye is low due to active efflux. The activity of the transporter can be quantified by measuring the fluorescence intensity inside the cells over time.
Furthermore, this system can be used to screen for and characterize efflux pump inhibitors. emerypharma.comnih.govcaister.com When an effective inhibitor is present, it blocks the pump's activity, leading to an increase in the intracellular accumulation of the fluorescent substrate and a corresponding increase in fluorescence intensity. This change in fluorescence can be monitored by flow cytometry or microplate readers. For instance, the inhibition of P-gp can be measured by the increased accumulation of a fluorescent substrate like rhodamine 123 in P-gp-overexpressing cells. mdpi.com
Table 2: Principles of Efflux Pump Activity Assay using a Fluorescent Substrate
| Condition | Efflux Pump Activity | Intracellular Fluorescent Substrate | Observed Fluorescence |
| No Inhibitor | High | Low | Low |
| With Inhibitor | Blocked | High | High |
This interactive table illustrates the expected outcomes of an efflux pump inhibition assay.
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. nih.gov Cell-based assays are integral to HTS as they provide a more physiologically relevant context compared to biochemical assays. nih.govbiotechnologia-journal.org
The bright and stable fluorescence of TAMRA makes it suitable for HTS applications. Assays can be designed in multi-well plate formats and read using automated fluorescence plate readers or high-throughput flow cytometers. enamine.net For example, a screen for inhibitors of a specific cell surface protein could involve labeling cells with a TAMRA-conjugated ligand. A decrease in fluorescence intensity would indicate that a compound has displaced the labeled ligand, identifying it as a potential inhibitor. Similarly, HTS for efflux pump inhibitors can be performed by monitoring the increase in intracellular TAMRA fluorescence in the presence of test compounds. caister.com
The use of fluorescent probes like TAMRA maleimide in HTS enables sensitive and quantitative detection, facilitating the efficient screening of large compound libraries to identify potential drug candidates.
Biosensor Development and Molecular Detection
The sensitivity of this compound, to its local environment and its utility in FRET-based systems make it a valuable component in the development of fluorescent biosensors for the detection of specific molecules and for monitoring cellular processes.
Design of Fluorescent Biosensors for Specific Analytes
Fluorescent biosensors are engineered molecules that report the presence or concentration of a specific analyte through a change in their fluorescence properties. The design of such biosensors often relies on a recognition element that specifically binds the analyte and a signaling element that transduces this binding event into a measurable optical signal.
One common strategy for designing fluorescent biosensors involves creating a FRET-based system where the binding of an analyte induces a conformational change in the biosensor, altering the distance between a donor and an acceptor fluorophore. This compound, can be incorporated as the acceptor dye in these constructs. For example, a biosensor for a specific metabolite could be designed using a protein that naturally binds that metabolite. By labeling two sites on this protein that move relative to each other upon metabolite binding with a FRET pair, the concentration of the metabolite can be quantified by measuring the FRET efficiency.
While specific examples of biosensors for small molecule analytes utilizing 5-TAMRA maleimide are not extensively detailed in the provided search results, the principles of FRET-based biosensor design are well-established. The selection of the FRET pair, including an acceptor like TAMRA, is crucial for the sensitivity and dynamic range of the biosensor.
Engineering of Whole-Cell Biosensors for Environmental or Biological Sensing
Whole-cell biosensors are living cells, typically bacteria or yeast, that have been genetically engineered to produce a detectable signal in response to a specific chemical or physical stimulus in their environment. These biosensors can be used for a variety of applications, including environmental monitoring of pollutants and screening for new drugs.
While the direct use of this compound, in the engineering of whole-cell biosensors is not a primary application, the principles of fluorescent labeling are relevant. In some whole-cell biosensor designs, a reporter protein is expressed in response to the target analyte. This reporter protein could potentially be labeled with a fluorescent dye like this compound, for detection, although the introduction of exogenous dyes into living cells for this purpose presents challenges such as cell permeability and specificity of labeling.
More commonly, whole-cell biosensors utilize genetically encoded fluorescent proteins, such as Green Fluorescent Protein (GFP), which are expressed as reporters. However, the knowledge gained from using synthetic dyes like TAMRA maleimide in in vitro biosensor design can inform the development of more sophisticated genetically encoded biosensors. For instance, understanding the photophysical properties and environmental sensitivity of TAMRA can aid in the engineering of fluorescent proteins with improved characteristics for whole-cell sensing applications.
Challenges and Optimization Strategies in Research Utilizing Tamra Maleimide, 5 Isomer
Addressing Hydrophobicity and Aggregation Issues of Conjugates
A significant challenge in working with TAMRA-labeled biomolecules stems from the hydrophobic nature of the rhodamine dye. lifetein.com This hydrophobicity can lead to decreased aqueous solubility of the conjugate and promote aggregation, particularly at higher labeling densities.
Incorporation of Polar Linkers: One of the most effective strategies is to introduce a polar and flexible spacer, such as polyethylene (B3416737) glycol (PEG), between the TAMRA dye and the biomolecule. lifetein.cominterchim.fr These PEG linkers can improve the water solubility of the final conjugate and reduce the risk of aggregation. lifetein.com
Optimization of Buffer Conditions: The choice of buffer can play a critical role in maintaining the solubility of the conjugate. It is advisable to work within a pH range of 7-7.5 using buffers like PBS, Tris, or HEPES to maintain protein integrity. lifetein.com For particularly challenging conjugates, the addition of organic co-solvents like DMSO or DMF may be necessary, although their compatibility with the biomolecule's structure and function must be carefully evaluated.
Control of Protein Concentration: Maintaining a low protein concentration during and after labeling can help prevent aggregation driven by intermolecular interactions. interchim.fr If a high final concentration is required, the use of stabilizing excipients in the buffer is recommended.
Use of Solubilizing Agents: In some cases, the addition of mild, non-denaturing detergents or non-detergent sulfobetaines can help to solubilize conjugates that have already aggregated or are prone to aggregation. These agents can mask hydrophobic patches and prevent self-association.
A summary of common strategies to enhance the aqueous solubility of TAMRA-labeled biomolecules is presented in the table below.
| Strategy | Description | Key Considerations |
| Polar Linkers (e.g., PEG) | Introduction of a hydrophilic spacer between the dye and the biomolecule. | Linker length and composition should be optimized for the specific application. |
| Buffer Optimization | Use of appropriate pH (typically 7-7.5) and buffer systems (PBS, Tris, HEPES). | Avoid buffers containing thiols unless used for disulfide reduction prior to labeling. |
| Control of Concentration | Maintaining low biomolecule concentrations during labeling and storage. | May not be feasible for all applications; consider stabilizing additives for high concentrations. |
| Solubilizing Agents | Addition of non-denaturing detergents or other solubilizing excipients. | Potential for interference with downstream assays; must be validated. |
Strategies to minimize dye aggregation at high labeling densities include:
Precise Control of Stoichiometry: Carefully controlling the molar ratio of TAMRA maleimide (B117702) to the biomolecule during the conjugation reaction is critical. Empirically testing different dye-to-protein ratios is the best practice to determine the optimal DOL that provides sufficient brightness without significant quenching or aggregation.
Use of Spacers: As mentioned for solubility, the inclusion of linkers between the dye and the biomolecule can also help to physically separate the dye molecules on the surface of the biomolecule, thereby reducing the likelihood of aggregation and self-quenching.
Site-Specific Labeling: Rather than randomly labeling all available reactive sites, employing site-specific labeling techniques can ensure that the dyes are positioned at a sufficient distance from each other. This approach is discussed in more detail in section 6.2.2.
Mitigation of Labeling-Induced Perturbations to Biomolecule Function
A primary concern in any bioconjugation reaction is the potential for the label to interfere with the biological activity of the target molecule. The attachment of a bulky and hydrophobic molecule like TAMRA can alter the conformation, block active sites, or disrupt binding interfaces.
The degree of labeling (DOL), or the number of dye molecules per biomolecule, is a critical parameter that must be optimized to balance signal intensity with the preservation of biological function. Over-labeling can lead to a loss of activity and decreased solubility.
The optimal dye-to-protein ratio is highly dependent on the specific protein and the intended application. A common starting point for labeling reactions is a dye-to-protein molar ratio of 10:1 to 20:1. However, the ideal ratio should be determined experimentally by performing a series of labeling reactions with varying stoichiometries and then assessing the functional integrity of the resulting conjugates.
The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (around 555 nm).
Functional Assays: After labeling, it is essential to perform functional assays to confirm that the biological activity of the biomolecule is retained. The type of assay will depend on the biomolecule and could include enzyme activity assays, binding assays (e.g., ELISA, surface plasmon resonance), or cell-based functional assays.
The following table outlines a general workflow for optimizing the dye-to-protein ratio.
| Step | Description | Purpose |
| 1. Titration | Perform labeling reactions with a range of dye-to-protein molar ratios (e.g., 3:1, 10:1, 30:1). | To generate a series of conjugates with varying degrees of labeling. |
| 2. Purification | Purify each conjugate to remove unconjugated dye. | To ensure accurate characterization and functional analysis. |
| 3. DOL Determination | Calculate the degree of labeling for each conjugate using spectrophotometry. | To quantify the extent of labeling for each reaction condition. |
| 4. Functional Assay | Assess the biological activity of each conjugate using an appropriate assay. | To determine the impact of the labeling density on function. |
| 5. Selection | Choose the conjugate with the highest DOL that retains the desired level of biological activity. | To identify the optimal balance between signal and function. |
In many cases, the random labeling of available reactive groups (such as cysteines for maleimides) can lead to the modification of residues within critical functional domains, such as an enzyme's active site or a protein's binding interface. Positional, or site-specific, labeling strategies aim to direct the attachment of the dye to a predetermined, non-essential location on the biomolecule, thereby preserving its function.
Several strategies for positional labeling exist:
Engineered Cysteine Mutants: For proteins that lack accessible native cysteine residues, site-directed mutagenesis can be used to introduce a single cysteine at a location that is predicted to be outside of any functional domains. This engineered cysteine then serves as a specific target for maleimide conjugation.
Genetically Encoded Tags: A variety of small peptide tags can be genetically fused to the protein of interest. These tags can then be specifically recognized and labeled by enzymes or chemical probes. Examples include the use of sortase-mediated ligation, which recognizes a specific peptide motif (LPXTG), and the use of tags that form coiled-coil structures with a labeled peptide probe. researchgate.net
Bioorthogonal Chemistry: The genetic incorporation of unnatural amino acids with bioorthogonal functional groups (e.g., azides or alkynes) into the protein allows for highly specific labeling via "click" chemistry reactions. This approach offers precise control over the labeling site.
Protection of Active Sites: In some instances, it is possible to protect the active site of an enzyme with a reversible inhibitor during the labeling reaction. This prevents the modification of reactive residues within the active site, directing the labeling to other accessible sites on the protein surface.
Strategies for Enhancing Conjugate Photostability and Fluorescence Yield
The ultimate utility of a fluorescently labeled biomolecule depends on its photophysical properties. Photobleaching, the irreversible loss of fluorescence upon exposure to light, can limit the duration of imaging experiments. The fluorescence quantum yield, a measure of the efficiency of fluorescence emission, determines the brightness of the probe.
Several factors can influence the photostability and fluorescence yield of TAMRA conjugates:
Local Environment: The fluorescence of TAMRA is sensitive to its local environment. For instance, its fluorescence intensity can decrease in alkaline environments (pH > 8.0). lifetein.com Therefore, maintaining a neutral or slightly acidic pH is often beneficial. The polarity of the local environment can also impact fluorescence, with rhodamine dyes generally exhibiting higher quantum yields in more polar solvents.
Quenching Effects: As discussed earlier, dye aggregation can lead to self-quenching. Additionally, proximity to certain amino acid residues, such as tryptophan, can also quench the fluorescence of TAMRA.
Strategies to enhance photostability and fluorescence yield include:
Use of Antifade Reagents: For microscopy applications, the use of commercially available antifade mounting media can significantly reduce photobleaching. These reagents often contain free radical scavengers that protect the fluorophore from photodamage.
Optimization of Imaging Conditions: Minimizing the exposure time and using the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio are crucial practices to reduce photobleaching.
Chemical Modification of the Dye: While not a strategy that can be implemented by the end-user, the development of new rhodamine derivatives with improved photostability and higher quantum yields is an active area of research. These next-generation dyes may offer superior performance compared to traditional TAMRA.
Stabilization of the Conjugate: In some cases, the stability of the maleimide-thiol linkage itself can be a concern, as it can be reversible under certain conditions. Strategies to create more stable linkages, such as the hydrolysis of the thiosuccinimide ring, can ensure the long-term integrity of the conjugate and its fluorescent signal. prolynxinc.com
By carefully considering and addressing these challenges through the optimization strategies outlined above, researchers can successfully utilize TAMRA maleimide, 5-isomer to generate robust and reliable fluorescently labeled biomolecules for a wide range of biological investigations.
Engineering of TAMRA Derivatives with Improved Photophysical Characteristics
While TAMRA is a robust and widely used fluorophore, its performance can be suboptimal in demanding applications requiring high brightness and photostability. To address these limitations, researchers have developed various TAMRA derivatives with enhanced photophysical properties. These modifications often focus on improving quantum yield, increasing the extinction coefficient, and enhancing resistance to photobleaching.
One common strategy involves the introduction of different linker or spacer arms between the TAMRA core and the reactive maleimide group. For instance, the inclusion of a polyethylene glycol (PEG) spacer can improve the water solubility of the dye and the resulting conjugate. This can lead to improved conjugation efficiency with proteins, reduce the risk of aggregation, and result in higher fluorescence. interchim.fr
Other chemical modifications to the rhodamine core structure have also been explored to enhance its photophysical characteristics. For example, creating dimeric forms of TAMRA linked by a disulfide bond has been shown to alter its spectral properties. nih.gov Additionally, the development of monoclonal antibodies that specifically bind to TAMRA has demonstrated that the fluorescence of rhodamine derivatives can be either quenched or enhanced upon binding, suggesting that the local environment significantly influences their photophysical behavior. nih.gov These findings open up possibilities for creating "tunable" fluorescent probes for specific bioanalysis applications. nih.gov
Research into new fluorophores has also led to the development of dyes with superior properties to TAMRA. For instance, FluoProbes®547 has been developed as an alternative that offers brighter and more stable fluorescence, particularly in cases where TAMRA exhibits significant quenching. interchim.fr The continuous effort to engineer new fluorescent molecules provides researchers with an expanding toolkit of probes with improved characteristics for a variety of biological investigations.
Comparative Performance with Alternative Fluorophores in Specific Applications
The selection of a fluorescent probe is a critical decision in experimental design. The performance of this compound is best understood in the context of its advantages and limitations when compared to other commonly used classes of fluorophores.
Advantages and Limitations Compared to Fluorescein (B123965), Cyanine (B1664457) Dyes, and Alexa Fluor Dyes
Fluorescein:
Advantages of TAMRA: TAMRA exhibits significantly greater photostability than fluorescein, which is notoriously susceptible to rapid photobleaching. lifetein.com Additionally, TAMRA's fluorescence is less sensitive to pH changes in the acidic range compared to fluorescein, whose fluorescence is highly pH-dependent. nih.govnih.govresearchgate.netbioone.org
Limitations of TAMRA: In some contexts, fluorescein may have a higher quantum yield, making it appear brighter in initial observations. However, this advantage is often negated by its poor photostability.
Cyanine Dyes (e.g., Cy3, Cy5):
Advantages of TAMRA: TAMRA can be a good alternative to cyanine dyes in certain applications. While Cy dyes are very bright, they can be prone to photobleaching and their fluorescence can be sensitive to the chemical environment.
Limitations of TAMRA: Cyanine dyes like Cy3 and Cy5 are often preferred for Fluorescence Resonance Energy Transfer (FRET) experiments due to their well-characterized spectral overlap and performance as a FRET pair. nih.govnih.govresearchgate.net Cy5, in particular, has a long-lived dark state that can be exploited in advanced imaging techniques. nih.gov
Alexa Fluor Dyes (e.g., Alexa Fluor 555):
Advantages of TAMRA: TAMRA is a more cost-effective option than the proprietary Alexa Fluor dyes.
Limitations of TAMRA: The Alexa Fluor family of dyes was specifically engineered for enhanced photostability and brightness. researchgate.net For example, Alexa Fluor 555 is spectrally similar to TAMRA but is generally brighter and more photostable. iu.edu Alexa Fluor dyes also tend to exhibit less self-quenching when conjugated to proteins at high densities. researchgate.net
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Relative Brightness | Photostability | pH Sensitivity |
|---|---|---|---|---|---|
| TAMRA | ~555 | ~580 | Good | Good | Moderate |
| Fluorescein (FITC) | ~494 | ~520 | Good | Poor | High |
| Cy3 | ~550 | ~570 | Very Good | Moderate | Low |
| Alexa Fluor 555 | ~555 | ~565 | Excellent | Excellent | Low |
Selection Criteria for Optimal Fluorescent Probe in Diverse Research Scenarios
The choice of the best fluorescent probe depends on a careful evaluation of the specific experimental requirements. jacksonimmuno.comucsd.edu Key factors to consider include the abundance of the target molecule, the type of instrumentation available, and the nature of the experiment (e.g., fixed vs. live-cell, single-molecule vs. bulk analysis).
Key Selection Criteria:
Brightness: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. ucsd.edufluorofinder.com For detecting low-abundance targets, a brighter fluorophore like an Alexa Fluor or a Cyanine dye is generally preferred. fluorofinder.combio-techne.combio-rad-antibodies.com
Photostability: For experiments that require long or repeated exposures to excitation light, such as time-lapse imaging or confocal microscopy, photostability is paramount. ucsd.edu In these cases, Alexa Fluor dyes or engineered TAMRA derivatives would be superior to fluorescein or standard TAMRA.
Spectral Properties: The excitation and emission spectra of the chosen fluorophore must be compatible with the lasers and filters of the available microscope or imaging system. bio-techne.com In multi-color experiments, it is crucial to select fluorophores with minimal spectral overlap to avoid bleed-through between channels. fluorofinder.combio-techne.combio-rad-antibodies.com
Environmental Sensitivity: The fluorescence of some dyes is sensitive to their local environment, including pH and solvent polarity. bio-techne.com While this can be a disadvantage, it can also be exploited to probe changes in the cellular environment. TAMRA's moderate pH sensitivity makes it useful in certain contexts, but for experiments requiring consistent fluorescence across different conditions, a more stable dye like an Alexa Fluor would be a better choice. lifetein.com
Application-Specific Needs: For FRET-based assays, the selection of a suitable donor-acceptor pair is critical. lifetein.com TAMRA is often used as an acceptor for donors like fluorescein or FAM. lumiprobe.com For super-resolution microscopy techniques like STORM, photo-switchable dyes are required. ucsd.edu
Future Directions and Emerging Research Avenues for Tamra Maleimide, 5 Isomer
Development of Novel Reaction Chemistries for Biocompatible Labeling
The classic maleimide-thiol Michael addition reaction, while effective, has known limitations, including the potential for reversibility and off-target reactions. acs.orgacs.org This has spurred the development of new biocompatible labeling chemistries to create more stable and specific bioconjugates.
One area of focus is the development of alternatives to the maleimide (B117702) moiety itself. For instance, researchers are exploring linkers that exhibit higher stability and selectivity. An example is the development of N-substituted propynamides as a stereoselective, cysteine-selective linker, which forms a more stable vinyl sulfide (B99878) conjugate compared to traditional maleimide adducts. rsc.org Another approach involves the use of 5-methylene pyrrolone (5MP), which demonstrates high cysteine selectivity and does not react with lysine (B10760008) residues even at a high pH. rsc.org
Furthermore, the concept of "bioorthogonal chemistry" is being extended to move beyond simple thiol-maleimide reactions. bohrium.com These are reactions that can occur in living systems without interfering with native biochemical processes. bohrium.com Examples include the Staudinger ligation and the strain-promoted alkyne-azide cycloaddition (SPAAC), which offer highly specific and stable conjugation. acs.org While not directly modifying the TAMRA-maleimide structure, these strategies involve creating bifunctional linkers that incorporate a maleimide at one end for initial thiol modification and a bioorthogonal handle (like an azide (B81097) or a strained alkyne) at the other. This allows for a two-step labeling process that can enhance specificity and versatility. acs.org
Research has also highlighted the impact of the conjugation chemistry on the biological behavior of the labeled molecule. For example, studies have shown that different conjugation chemistries can lead to varying levels of complement activation, a key component of the innate immune system. researchgate.net This underscores the need to develop labeling strategies that not only are efficient but also minimize unintended biological consequences. researchgate.net
Integration into Multiplexed Imaging Platforms for High-Content Analysis
Multiplexed imaging, the simultaneous detection of multiple targets in a single sample, is a powerful tool for understanding complex biological systems. TAMRA maleimide, 5-isomer is being integrated into these platforms to enable high-content analysis of cellular processes.
The spectral properties of TAMRA, with its excitation and emission maxima typically around 555 nm and 580 nm respectively, make it suitable for combination with other fluorophores that have distinct spectral characteristics. This allows for the simultaneous visualization of multiple proteins or other biomolecules within a cell or tissue. For instance, TAMRA-labeled antibodies can be used in conjunction with antibodies labeled with dyes like fluorescein (B123965) isothiocyanate (FITC) or cyanine (B1664457) dyes (e.g., Cy5) in techniques such as immunofluorescence microscopy and flow cytometry.
Emerging techniques are further expanding the possibilities for multiplexing. For example, the use of bioorthogonal chemistry allows for sequential or simultaneous labeling of different targets with a variety of probes. bohrium.com A biomolecule can be first modified with a TAMRA-maleimide conjugate and then a second target can be labeled using a different chemistry, such as a "click" reaction, with a spectrally distinct fluorophore. lumiprobe.com This modular approach simplifies the design of multiplexed experiments and increases the number of targets that can be analyzed simultaneously.
Advancements in Smart Probes and Environmentally Sensitive Dyes
A significant area of future research lies in the development of "smart" probes based on this compound. These are probes whose fluorescent properties change in response to specific environmental cues, such as pH, ion concentration, or the presence of a particular analyte.
The fluorescence of rhodamine dyes like TAMRA can be sensitive to their local environment. This property is being exploited to create probes that act as sensors. For example, the fluorescence quenching ability of the maleimide group itself has been used to create fluorogenic probes. acs.org In these probes, the fluorescence of TAMRA is initially quenched. Upon reaction with a thiol-containing analyte, the quenching is relieved, leading to an increase in fluorescence intensity, which allows for the specific detection of the target. acs.org
Another strategy involves the design of "Quenchbody" biosensors. biorxiv.org In this approach, a TAMRA-maleimide conjugate is attached to a specific position on an antibody or nanobody. biorxiv.org The fluorescence of TAMRA is quenched by nearby amino acid residues, such as tryptophan. biorxiv.org When the antibody binds to its target antigen, a conformational change occurs, moving the TAMRA dye away from the quenching residue and causing an increase in fluorescence. biorxiv.org This principle allows for the development of highly specific, real-time biosensors for a wide range of targets.
Computational Modeling and Simulation for Predictive Conjugate Design and Optimization
Computational modeling and simulation are becoming indispensable tools for predicting the behavior of bioconjugates and optimizing their design. These methods can provide insights into the structure, dynamics, and interactions of TAMRA-labeled molecules at an atomic level.
Molecular dynamics (MD) simulations can be used to predict how the attachment of a TAMRA-maleimide probe will affect the structure and function of a protein. This is crucial for ensuring that the label does not interfere with the biological activity of the molecule being studied. For example, simulations can help identify optimal labeling sites on a protein that will minimize structural perturbations.
Furthermore, computational models can be used to understand and predict the photophysical properties of TAMRA conjugates. biorxiv.org For instance, simulations can help to elucidate the mechanisms of fluorescence quenching in smart probes and guide the design of new probes with enhanced sensitivity and responsiveness. biorxiv.org By simulating the interaction between the TAMRA dye and its local environment, researchers can predict how changes in the linker or the attachment site will affect the probe's performance. biorxiv.org
Computational approaches are also valuable in understanding the broader biological implications of labeling. For example, models can be used to study how different conjugation chemistries affect the interaction of labeled nanoparticles with biological systems, such as the complement system. researchgate.net This predictive capability can help in the design of safer and more effective targeted nanoparticles for diagnostic and therapeutic applications. researchgate.net
Q & A
Q. How does the structural distinction between TAMRA maleimide isomers (5- vs. 6-isomer) impact reproducibility in thiol-based labeling experiments?
The 5-isomer of TAMRA maleimide exhibits distinct spectral properties and reactivity due to the positional arrangement of substituents on the rhodamine core. Pure isomers are critical for reproducibility in biological applications, as minor structural variations can alter conjugation efficiency or fluorescence output. For example, isomer purity (>95%) ensures consistent labeling kinetics and minimizes batch-to-batch variability .
Q. What experimental protocols are recommended for conjugating TAMRA maleimide, 5-isomer, to cysteine residues in proteins or peptides?
Conjugation involves incubating the maleimide reagent with thiol-containing biomolecules (e.g., 10–20 μM protein) in pH 6.5–7.5 buffers (e.g., PBS or Tris-HCl) to maximize thiol reactivity. Post-reaction, purification via reversed-phase HPLC or size-exclusion chromatography removes unreacted dye . Avoid reducing agents (e.g., DTT) during labeling to prevent maleimide hydrolysis.
Q. How can researchers validate labeling efficiency and quantify TAMRA incorporation into biomolecules?
Use absorbance spectroscopy at 541 nm (TAMRA’s λmax) with the molar extinction coefficient (ε = 84,000 M⁻¹cm⁻¹) to calculate dye-to-protein ratios. For example, measure the absorbance of the conjugate at 280 nm (protein) and 541 nm (TAMRA), applying correction factors (CF280 = 0.19, CF260 = 0.32) to account for dye contributions to the UV spectrum .
Advanced Research Questions
Q. What strategies mitigate fluorescence quenching or steric hindrance in TAMRA-labeled protein complexes?
Quenching often arises from dye aggregation or proximity to aromatic residues. To address this:
- Introduce polyethylene glycol (PEG) spacers between TAMRA and the biomolecule.
- Use alternative dyes (e.g., FluoProbes® 547) with higher photostability in crowded environments.
- Optimize labeling stoichiometry to avoid over-conjugation, which exacerbates steric effects .
Q. How can researchers design experiments to study the kinetics of TAMRA maleimide-thiol conjugation under varying pH or temperature conditions?
- Perform time-course reactions at pH 5.0–8.0 and temperatures (4°C–37°C) to assess maleimide stability and thiol reactivity.
- Monitor conjugation progress via fluorescence anisotropy or HPLC.
- For dynamic systems, use stopped-flow spectroscopy to resolve rapid reaction phases .
Q. What are the applications of this compound, in tracking oligonucleotide delivery and intracellular trafficking?
TAMRA maleimide is used to label thiol-modified oligonucleotides (e.g., 5'-HS-(CH2)6-[oligo]-TAMRA) for real-time imaging. After conjugation, purify the labeled oligo via RP-HPLC and validate functionality using fluorescence microscopy or flow cytometry. This approach enables tracking of cellular uptake and endosomal escape in delivery systems .
Q. How does TAMRA maleimide facilitate studies of protein dynamics, such as MHC I chaperone interactions?
TAMRA-labeled peptides (e.g., FLPSDCFPSF-TAMRA) are used to probe peptide loading onto MHC I complexes. After maleimide-thiol conjugation, monitor binding kinetics via fluorescence polarization or Förster resonance energy transfer (FRET) with complementary dyes .
Q. How should researchers reconcile contradictions in labeling efficiency reported across studies using TAMRA maleimide?
Discrepancies often stem from differences in:
- Reaction conditions : pH, temperature, and buffer composition (e.g., EDTA presence).
- Biomolecule accessibility : Surface-exposed vs. buried cysteine residues.
- Dye purity : Batch-specific isomer ratios or impurities. Standardize protocols using internal controls (e.g., a reference protein with known thiol content) and validate dye lots via absorbance/fluorescence QC metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
